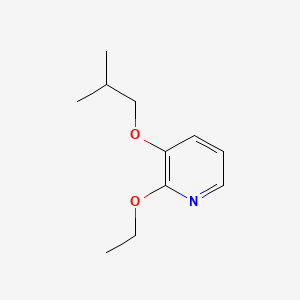

2-Ethoxy-3-isobutoxypyridine

Description

Overview of Pyridine (B92270) Alkaloids and Synthetic Analogs in Chemical Sciences

The pyridine ring is a fundamental structural motif found in a vast array of naturally occurring and synthetic compounds. wikipedia.org Pyridine alkaloids, which are nitrogen-containing organic compounds isolated from natural sources, represent a significant class of these molecules. mdpi.com Found in various terrestrial and marine organisms, these alkaloids exhibit a wide range of biological activities. mdpi.comnih.gov Famous examples include nicotine (B1678760) and nornicotine, primarily found in plants of the Nicotiana genus, and anatabine. nih.gov The nitrogen atom within the pyridine structure is often crucial to the pharmacological profile of these molecules, making them a point of focus in medicinal chemistry. mdpi.comnih.gov

The study of natural pyridine alkaloids has inspired the creation of numerous synthetic analogs. Researchers modify the core pyridine structure to enhance potency, selectivity, or other pharmacological properties for potential therapeutic applications. mdpi.comijpsonline.com These synthetic endeavors have led to compounds investigated for anti-cancer, antimicrobial, antiviral, and anti-inflammatory properties. ijpsonline.com For instance, pyridine-N-oxide alkaloids from Allium stipitatum and their synthetic disulfide analogs have been studied as potential agents against Mycobacterium tuberculosis. nih.gov The versatility of the pyridine scaffold allows it to serve as a key building block (or pharmacophore) in many commercially available drugs. ijpsonline.com

Historical Context of Alkoxypyridine Synthesis and Applications

The history of pyridine itself dates back to 1849, when it was discovered by the Scottish scientist Thomas Anderson in the oil obtained from heating animal bones. wikipedia.orgijpsonline.com The first synthesis of a heteroaromatic compound was achieved by William Ramsay in 1876, who produced pyridine from acetylene (B1199291) and hydrogen cyanide. wikipedia.org A major breakthrough in creating pyridine derivatives came in 1881 with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis, a method that is still fundamental in organic chemistry. wikipedia.orgijpsonline.com Later, in 1924, Aleksei Chichibabin developed an inexpensive and efficient synthesis method that remains in industrial use. wikipedia.org

The synthesis of alkoxypyridines, a specific subclass of pyridine derivatives where an alkoxy group (-OR) is attached to the pyridine ring, has evolved significantly. These compounds are important intermediates in the development of pharmaceuticals and materials. One common method for preparing 4-alkoxypyridines involves reacting 4-chloropyridine (B1293800) hydrochloride with an appropriate alcohol in the presence of a base. researchgate.net The development of synthetic methods for N-alkoxypyridines has also been a subject of research, leading to the creation of reagents like N-alkoxypyridine-2(1H)-thiones, which are precursors for alkoxyl radicals used in ether synthesis. orgsyn.org These synthetic advancements have enabled the creation of a diverse library of alkoxypyridine derivatives for various research applications.

Structural Features and Chemical Reactivity Profile of Pyridine Systems

Pyridine (C₅H₅N) is a six-membered heterocyclic aromatic compound, structurally related to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. wikipedia.orgalgoreducation.com This substitution is key to its unique properties. The molecule is planar, and all ring atoms are sp² hybridized. libretexts.org It possesses a conjugated system of six π electrons delocalized around the ring, fulfilling Hückel's rule for aromaticity (4n+2 π electrons). algoreducation.comlibretexts.org

However, the presence of the electronegative nitrogen atom causes an uneven distribution of electron density across the ring, making pyridine more electron-deficient than benzene. wikipedia.orgnumberanalytics.com This results in a significant dipole moment. wikipedia.org The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π system. libretexts.org This makes the lone pair available to react with protons, rendering pyridine a weak base with a pKa of 5.25. wikipedia.orgnumberanalytics.com

The reactivity of pyridine is threefold:

Electrophilic Aromatic Substitution : Due to the electron-deficient nature of the ring and the fact that the nitrogen can be protonated under acidic conditions, pyridine is less reactive towards electrophiles than benzene. Substitution, when it occurs, typically happens at the C-3 position. numberanalytics.comslideshare.net

Nucleophilic Aromatic Substitution : The electron-poor character of the ring makes pyridine more susceptible to nucleophilic attack than benzene, primarily at the C-2 and C-4 positions. wikipedia.orgslideshare.net

Reactions at the Nitrogen Atom : The basic lone pair on the nitrogen readily reacts with Lewis acids and alkylating agents to form pyridinium (B92312) salts. wikipedia.org

The table below summarizes some key properties of the parent pyridine molecule.

Table 1: Physicochemical Properties of Pyridine

| Property | Value |

|---|---|

| Chemical Formula | C₅H₅N |

| Molar Mass | 79.102 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Density | 0.9819 g/mL (at 20 °C) wikipedia.org |

| Melting Point | -41.6 °C algoreducation.com |

| Boiling Point | 115.2 °C wikipedia.orgalgoreducation.com |

| Solubility in Water | Miscible wikipedia.org |

| Basicity (pKa of conjugate acid) | 5.25 wikipedia.orgnumberanalytics.com |

Rationale for the Academic Investigation of 2-Ethoxy-3-isobutoxypyridine

The specific compound this compound (CAS Number: 1255574-40-3) is a disubstituted alkoxypyridine. guidechem.comcalpaclab.comsigmaaldrich.com While detailed, peer-reviewed studies focusing exclusively on this molecule are not widely documented in preliminary searches, its academic and commercial interest can be inferred from its classification and the applications of structurally similar compounds.

It is listed for sale by chemical suppliers as a "Protein Degrader Building Block" and a "Heterocyclic Building Block". calpaclab.com This classification is significant, as protein degraders are a cutting-edge area of pharmaceutical research aimed at developing new therapies by targeting and eliminating disease-causing proteins. Heterocyclic building blocks are fundamental components in the synthesis of new drug candidates and functional materials.

The rationale for investigating a compound like this compound stems from several key aspects of medicinal and synthetic chemistry:

Structural Diversity: The precise placement of an ethoxy group at the 2-position and an isobutoxy group at the 3-position creates a unique electronic and steric environment on the pyridine ring. This specific substitution pattern can be exploited to fine-tune interactions with biological targets, such as enzymes or protein pockets.

Synthetic Utility: As a building block, it provides a pre-functionalized scaffold. The alkoxy groups can influence the reactivity of the pyridine ring or act as handles for further chemical modification, allowing chemists to construct more complex molecules efficiently.

Medicinal Chemistry Intermediate: Substituted alkoxypyridines are common intermediates in the synthesis of biologically active compounds. For example, related structures like 5-Chloro-2-isobutoxypyridin-3-ylboronic acid and 3-Bromo-2-ethoxypyridine are used in organic synthesis, likely en route to larger, more complex target molecules for pharmaceutical research. guidechem.comambeed.com

Therefore, the academic investigation of this compound is rationalized by its potential role as a specialized chemical tool. Its value lies not as an end-product itself, but as a crucial intermediate enabling the exploration of new chemical space in the search for novel therapeutics and materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-3-(2-methylpropoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-4-13-11-10(6-5-7-12-11)14-8-9(2)3/h5-7,9H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVWKAGCEWRRCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682021 | |

| Record name | 2-Ethoxy-3-(2-methylpropoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-40-3 | |

| Record name | 2-Ethoxy-3-(2-methylpropoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Ethoxy 3 Isobutoxypyridine

Established Synthetic Routes to 2-Substituted-3-alkoxypyridines

The synthesis of pyridines with alkoxy groups at the C-2 and C-3 positions can be approached through several well-established chemical transformations. The choice of method often depends on the availability of starting materials, desired yield, and the tolerance of other functional groups. Key strategies include nucleophilic aromatic substitution, direct alkylation of pyridine (B92270) precursors, palladium-catalyzed cross-coupling reactions, and multicomponent reactions.

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings like pyridine. The reaction is particularly favored at the C-2 and C-4 positions, which are electronically activated by the ring nitrogen. stackexchange.comyoutube.com For the synthesis of 2-Ethoxy-3-isobutoxypyridine, a dihalogenated pyridine, such as 2,3-dichloropyridine (B146566) or 2,3-dibromopyridine, serves as a common starting material.

The synthesis involves a two-step, sequential substitution process. The first alkoxide (e.g., sodium ethoxide) displaces one of the halogens. The regioselectivity of this initial attack is crucial. The halogen at the C-2 position is generally more susceptible to nucleophilic attack than the one at C-3. quimicaorganica.org Following the introduction of the first alkoxy group, the second alkoxide (e.g., sodium isobutoxide) is introduced to displace the remaining halogen. The reaction conditions, such as temperature and solvent, must be carefully controlled to achieve high yields and prevent side reactions. sci-hub.se Microwave irradiation has been shown to dramatically decrease reaction times for such substitutions. sci-hub.se

The general reactivity trend for the leaving group in SNAr reactions on halopyridines is I > Br > Cl > F when the rate-determining step is the departure of the leaving group. sci-hub.se However, the high electronegativity of fluorine can also activate the ring for the initial nucleophilic attack.

Table 1: Representative Conditions for SNAr on Halopyridines

| Starting Material | Nucleophile | Solvent | Conditions | Product Type | Ref |

|---|---|---|---|---|---|

| 2-Halopyridine | Sodium Alkoxide | DMSO, HMPA, or NMP | 100-150°C or Microwave | 2-Alkoxypyridine | sci-hub.se |

| 2,3-Dichloropyridine | Sodium Ethoxide | Ethanol (B145695) | Reflux | 2-Ethoxy-3-chloropyridine | General |

An alternative to SNAr on halopyridines is the O-alkylation of a corresponding hydroxypyridine precursor. For the target molecule, this would begin with 2,3-dihydroxypyridine. This method involves the deprotonation of the hydroxyl groups with a suitable base to form pyridinoxides, followed by reaction with alkylating agents.

The sequential alkylation requires careful management of reaction conditions to control selectivity, as both hydroxyl groups are nucleophilic. A common strategy involves using a strong base like sodium hydride (NaH) to deprotonate the more acidic hydroxyl group, followed by the addition of the first alkylating agent (e.g., ethyl iodide). After the first alkylation is complete, a second equivalent of base and the second alkylating agent (e.g., isobutyl bromide) are added to modify the remaining hydroxyl group. The acidity of the hydroxyl groups can be influenced by their position on the pyridine ring.

Direct alkylation of the pyridine ring itself (C-alkylation) is also possible but typically requires specific catalysts or pre-functionalization, such as N-oxidation, to direct the alkyl group to the desired position. acs.orgchemistryviews.orgchemistryviews.org For introducing alkoxy groups, O-alkylation of hydroxypyridines remains the more direct approach. quimicaorganica.org

Palladium-catalyzed cross-coupling reactions are among the most versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These methods offer high functional group tolerance and are instrumental in the synthesis of complex substituted pyridines. rsc.orgrsc.org

The Suzuki-Miyaura coupling reaction, which traditionally forms C-C bonds between an organoboron compound and an organic halide, has become a valuable process for constructing biaryl and heteroaryl systems. nih.govcdnsciencepub.com While less common, variations of this reaction can be used to form C-O bonds.

A more conventional Suzuki approach to a molecule like this compound would involve a pre-functionalized pyridine. For instance, a 2-ethoxy-3-bromopyridine could be coupled with an isobutoxyboronic acid derivative, although this is not a standard application. A more plausible route involves synthesizing a substituted bipyridine or arylpyridine. acs.orgacs.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like potassium carbonate or potassium phosphate, and a suitable solvent system, often involving dioxane or toluene. nih.govmdpi.com

Table 2: General Conditions for Suzuki-Miyaura Coupling of Pyridyl Halides

| Pyridyl Substrate | Boron Reagent | Catalyst | Base | Solvent | Product Type | Ref |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Arylpyridine | mdpi.com |

The Negishi coupling reaction involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org It is a powerful tool for C-C bond formation and is noted for its high functional group tolerance and reactivity. researchgate.netorgsyn.org

In the context of synthesizing pyridine derivatives, a pyridylzinc halide can be coupled with various halogen-substituted compounds. orgsyn.org For a structure like this compound, a Negishi strategy could be envisioned starting from a di-halogenated pyridine. One halogen could be converted into an organozinc species via transmetalation from a corresponding pyridyllithium or by direct insertion of activated zinc. This organozinc intermediate could then be coupled with a partner, although this is more typical for C-C bond formation. A more direct application would be the coupling of a pre-functionalized 2-alkoxy-3-halopyridine with an appropriate organozinc reagent. The reaction is typically catalyzed by complexes like Pd(PPh₃)₄. researchgate.netmdpi.com

Table 3: Typical Negishi Coupling Reaction Parameters

| Substrate 1 (Halide) | Substrate 2 (Organozinc) | Catalyst | Solvent | Result | Ref |

|---|---|---|---|---|---|

| 2-Bromopyridine | Arylzinc Chloride | Pd(PPh₃)₄ | THF | 2-Arylpyridine | wikipedia.orgorgsyn.org |

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the initial components. bohrium.comresearchgate.net MCRs are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. bohrium.com Several MCRs are known for constructing the pyridine ring, with the Hantzsch pyridine synthesis being a classic example. taylorfrancis.com

For a polysubstituted pyridine like this compound, an MCR approach would involve the condensation of simpler, acyclic precursors. A modified Hantzsch-type reaction, for example, could theoretically be designed using precursors that already contain the ethoxy and isobutoxy functionalities. These reactions often involve the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source. acsgcipr.org By choosing appropriately substituted starting materials, the desired pyridine scaffold can be assembled in a single step. The development of novel MCRs, including those catalyzed by nanocatalysts or performed in environmentally friendly solvents like ionic liquids, continues to expand the toolkit for pyridine synthesis. researchgate.netbenthamscience.com

Palladium-Catalyzed Cross-Coupling Approaches to Pyridine Functionalization

Novel and Green Synthetic Methodologies for this compound

In recent years, the principles of green chemistry have driven the development of novel synthetic methods that prioritize efficiency, safety, and sustainability. These approaches aim to reduce reaction times, energy consumption, and waste generation compared to traditional synthetic protocols.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of chemical transformations. chim.it The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours or days to mere minutes, often accompanied by improved yields and purities. researchgate.net This rapid heating is attributed to the direct interaction of microwave energy with polar molecules in the reaction mixture.

For the synthesis of pyridine derivatives, microwave-assisted protocols have been successfully employed. chim.it For a target molecule like this compound, a potential microwave-assisted approach could involve the condensation of a suitable 1,3-dicarbonyl compound or its equivalent with an enamine or enaminone, followed by cyclization and aromatization. The high temperatures and pressures achievable in a sealed microwave reactor could significantly expedite these steps. A hypothetical reaction scheme is presented below:

Hypothetical Microwave-Assisted Synthesis of a Pyridine Core

| Reactant A | Reactant B | Conditions | Product | Potential Advantage |

|---|

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automated, scalable production. In a flow reactor, reagents are continuously pumped through a network of tubes and reactors where they mix and react. This precise control over reaction parameters can lead to higher yields, better selectivity, and the ability to safely handle hazardous intermediates.

The application of flow chemistry to the synthesis of substituted pyridines is an active area of research. For the synthesis of this compound, a multi-step sequence could be designed in a continuous flow setup. For instance, the initial formation of a key intermediate, such as a substituted β-aminoacrylate, could be performed in one reactor module, followed by immediate cyclization and subsequent functionalization in downstream modules. This approach would minimize the isolation of potentially unstable intermediates and allow for a streamlined, efficient synthesis.

Biocatalytic Transformations in Pyridine Synthesis

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a cornerstone of green chemistry. cofc.edu Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions (aqueous media, ambient temperature, and pressure). While the de novo biocatalytic synthesis of the pyridine ring is complex, enzymes can be effectively used for the functionalization of pre-existing pyridine scaffolds.

For a molecule like this compound, biocatalytic approaches could be envisioned for the introduction of the ethoxy and isobutoxy groups. For example, specific transaminases could be employed to introduce an amino group at a specific position on the pyridine ring, which could then be chemically converted to the desired alkoxy groups. Alternatively, enzymes such as cytochrome P450 monooxygenases could potentially be engineered to directly hydroxylate a pyridine precursor, which could then be alkylated. A recent study demonstrated a novel enzyme cascade for the biocatalytic synthesis of 2'-deoxynucleoside 5'-triphosphates from bacterial genomic DNA, highlighting the power of multi-enzyme systems. nih.govnih.gov

Stereoselective Synthesis of Chiral Analogs of this compound

The introduction of chirality into drug molecules is of paramount importance, as different enantiomers can exhibit vastly different pharmacological activities. The stereoselective synthesis of chiral analogs of this compound, where a stereocenter is introduced, for instance, in the isobutoxy group or at a substituent on the pyridine ring, requires sophisticated asymmetric synthetic strategies.

Enantioselective Alkylation and Arylation Strategies

Enantioselective alkylation provides a direct method for the formation of chiral centers. In the context of pyridine synthesis, this could involve the asymmetric alkylation of a nucleophilic precursor. A notable strategy involves the direct enantioselective α-alkylation of 2-alkylpyridines using chiral lithium amides as non-covalent stereodirecting auxiliaries. escholarship.orgnih.gov This method obviates the need for pre-functionalization of the substrate. escholarship.orgnih.gov

For a chiral analog of this compound, one could imagine a scenario where a related pyridine derivative is deprotonated to form a nucleophilic species, which then undergoes alkylation in the presence of a chiral ligand or catalyst. The choice of the chiral controller is crucial for achieving high enantioselectivity.

Key Factors in Enantioselective Alkylation of Pyridine Derivatives

| Factor | Description | Impact on Stereoselectivity |

|---|---|---|

| Chiral Ligand/Auxiliary | A chiral molecule that complexes with the metal cation to create a chiral environment. | Dictates the facial selectivity of the electrophilic attack. |

| Solvent | The polarity and coordinating ability of the solvent can influence the aggregation state and reactivity of the organometallic species. | Can significantly affect both the rate and the enantioselectivity of the reaction. |

| Temperature | Lower temperatures are generally favored to enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states. | Often a critical parameter to optimize for high enantiomeric excess. |

Chiral Auxiliary-Mediated Syntheses

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This is a robust and widely used strategy in asymmetric synthesis. researchgate.net

In the synthesis of a chiral analog of this compound, a chiral auxiliary could be attached to a precursor molecule. For example, a carboxylic acid derivative of pyridine could be coupled with a chiral alcohol or amine to form a chiral ester or amide. The auxiliary would then direct the stereoselective introduction of a new stereocenter, for instance, via a diastereoselective alkylation or an aldol (B89426) reaction. researchgate.net Evans' oxazolidinone auxiliaries are a well-known example of this approach, effectively controlling the stereochemistry of enolate alkylations and aldol additions.

General Scheme for Chiral Auxiliary-Mediated Synthesis

| Step | Description |

|---|---|

| 1. Attachment | Covalent bonding of the chiral auxiliary to the substrate. |

| 2. Diastereoselective Reaction | The chiral auxiliary directs the formation of the new stereocenter. |

| 3. Cleavage | Removal of the chiral auxiliary to yield the enantiomerically enriched product. |

The development of new chiral auxiliaries and their application in asymmetric synthesis remains an active field of research, offering versatile tools for the construction of complex chiral molecules. sfu.ca

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

Purification of 2-Chloro-3-hydroxypyridine:

The intermediate, 2-chloro-3-hydroxypyridine, is typically a solid. Following its synthesis, the crude product is often isolated by filtration of the reaction mixture. Further purification can be achieved through recrystallization from an appropriate solvent system. An alternative method involves adjusting the pH of the aqueous reaction mixture to precipitate the product, which is then collected by filtration and washed with water to remove inorganic salts and other water-soluble impurities.

| Technique | Description | Typical Solvents/Reagents |

|---|---|---|

| Filtration | Initial isolation of the crude solid product from the reaction mixture. | Water, Xylene |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of purer crystals. | Ethanol/water mixtures, Toluene |

| Acid-Base Extraction | Utilizing the acidic nature of the hydroxyl group to separate it from non-acidic impurities. The compound is dissolved in a base, washed with an organic solvent, and then re-precipitated by adding acid. | Aqueous sodium hydroxide, Hydrochloric acid |

Purification of 2-Chloro-3-isobutoxypyridine and this compound:

The mono- and di-alkoxy substituted pyridine intermediates and the final product are typically liquids or low-melting solids and are often purified using chromatographic and distillation techniques. The choice of method depends on the physical properties of the compound and its impurities.

Following the Williamson ether synthesis, the reaction mixture is typically quenched with water and extracted with an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297). The organic layer is then washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

For further purification, the following methods are commonly employed:

Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities. Silica gel is a common stationary phase, and a gradient of solvents, such as ethyl acetate in hexanes, is used as the eluent. semanticscholar.org

Distillation: For compounds that are thermally stable and have a sufficiently low boiling point, distillation under reduced pressure (vacuum distillation) is an excellent method for purification on a larger scale. Techniques like short-path distillation or Kugelrohr distillation can be used for smaller quantities or higher-boiling compounds. semanticscholar.org

| Technique | Description | Typical Conditions |

|---|---|---|

| Extraction | Separation of the product from the aqueous reaction mixture into an organic solvent. | Solvents: Dichloromethane, Ethyl acetate. Washed with water and brine. |

| Column Chromatography | Separation based on differential adsorption of components on a stationary phase. | Stationary Phase: Silica gel. Eluent: Gradient of Ethyl acetate in Hexanes. semanticscholar.org |

| Vacuum Distillation | Purification of liquids by separating them based on differences in their boiling points at reduced pressure. | Pressure: Varies depending on the compound's boiling point. |

| Kugelrohr Distillation | A short-path vacuum distillation apparatus suitable for small quantities of material. semanticscholar.org | High vacuum and elevated temperatures. |

The purity of the isolated intermediates and the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mechanistic Investigations of Reactions Involving 2 Ethoxy 3 Isobutoxypyridine

Deprotonation and Functionalization Mechanisms of Pyridine (B92270) Systems

The deprotonation of pyridine rings is a key step in many functionalization reactions. The regioselectivity of this process is heavily influenced by the electronic properties of the substituents on the ring. In the case of 2-Ethoxy-3-isobutoxypyridine, the two alkoxy groups and the pyridine nitrogen atom are the primary directing factors.

Alkoxy groups on a pyridine ring can direct metallation to adjacent positions. For instance, studies on 2-(methoxyphenyl)pyridines have shown that deprotonation with a strong base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can occur at the C6' position, which is adjacent to the methoxy (B1213986) group. rsc.org For 2-alkoxypyridines, deprotonation often occurs at the C6 position, directed by the pyridine nitrogen and the alkoxy group. gcwgandhinagar.com

In this compound, the positions most susceptible to deprotonation by a strong base are likely C4 and C6. The C6 position is activated by the adjacent pyridine nitrogen, while the C4 position is situated between the two electron-donating alkoxy groups. The precise outcome would depend on the specific base used and the reaction conditions. For example, the use of a bulky base might favor deprotonation at the less sterically hindered C6 position.

Once deprotonated, the resulting lithiated or otherwise metallated pyridine is a potent nucleophile that can be functionalized by reacting with various electrophiles. This two-step sequence of deprotonation followed by electrophilic quench is a common strategy for the synthesis of substituted pyridines. The functionalization can introduce a wide range of substituents, such as silyl (B83357) groups, alkyl groups, or carbonyl groups, depending on the electrophile employed.

Electrophilic and Nucleophilic Substitution Reaction Mechanisms at Pyridine Ring Positions

Electrophilic Substitution:

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.comwikipedia.org This effect is amplified if the nitrogen atom is protonated or coordinated to a Lewis acid, which is often present in electrophilic substitution reaction conditions. wikipedia.orgiust.ac.ir

However, the presence of electron-donating groups like the ethoxy and isobutoxy substituents at the C2 and C3 positions counteracts this deactivation to some extent and directs incoming electrophiles. Alkoxy groups are known to be ortho, para-directing activators in aromatic systems. uobasrah.edu.iq In this compound, the C2-ethoxy and C3-isobutoxy groups would be expected to activate the ring and direct electrophiles to the C4, C5, and C6 positions.

The directing effects of the two alkoxy groups are synergistic for the C5 position (para to the C2-ethoxy group and ortho to the C3-isobutoxy group) and the C4 position (ortho to the C3-isobutoxy group). The C6 position is also activated (para to the C3-isobutoxy group). Therefore, electrophilic substitution is most likely to occur at the C5 or C4 positions. Research on 2,6-dialkoxypyridines has shown that electrophilic C3-H alkenylation can be achieved, indicating that the positions ortho and para to the alkoxy groups are indeed activated towards electrophilic attack. researchgate.netacs.org

Below is a table summarizing the expected directing effects of the alkoxy groups in this compound for electrophilic substitution.

| Position | Influence of C2-Ethoxy Group | Influence of C3-Isobutoxy Group | Overall Predicted Susceptibility |

| C4 | - | ortho (activating) | High |

| C5 | para (activating) | ortho (activating) | High |

| C6 | - | para (activating) | Moderate |

Nucleophilic Substitution:

Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically occurs at the C2, C4, and C6 positions, which are electron-deficient. For SNAr to proceed, a good leaving group is generally required. In this compound, neither the ethoxy nor the isobutoxy group is an excellent leaving group under typical SNAr conditions.

However, nucleophilic displacement of alkoxy groups can be facilitated under certain conditions, such as with the use of Lewis acids to activate the leaving group. uobabylon.edu.iq For example, 2-alkoxy-3-cyano-4,6-diarylpyridines have been shown to undergo Lewis acid-catalyzed nucleophilic displacement with various amines to yield the corresponding 2-aminopyridines. uobabylon.edu.iq Another possibility for nucleophilic substitution would be the introduction of a better leaving group, such as a halogen, at one of the ring positions. If a halogen were present at the C2, C4, or C6 position, it would be susceptible to displacement by a nucleophile.

Oxidative and Reductive Transformation Pathways of this compound

Oxidative Transformations:

The oxidation of pyridine rings can be challenging due to their relative electron deficiency. However, the pyridine nitrogen can be oxidized to an N-oxide, for example, by using peroxy acids. The resulting pyridine-N-oxide is more reactive towards both electrophilic and nucleophilic substitution. gcwgandhinagar.com In the case of this compound, oxidation to the N-oxide would activate the C2 and C6 positions towards nucleophilic attack and the C4 position towards electrophilic attack.

The alkoxy side chains themselves could also be susceptible to oxidation under certain conditions, potentially leading to dealkylation or other transformations, although this is generally less common than reactions on the aromatic ring. There are reports on the oxidation of pyridyl sulfides to the corresponding sulfoxides and sulfones. excli.de While not directly applicable to alkoxy groups, this indicates that heteroatom substituents on the pyridine ring can be targeted for oxidation.

Reductive Transformations:

The pyridine ring can be reduced to piperidine (B6355638) or dihydropyridine (B1217469) derivatives under various conditions. Catalytic hydrogenation using transition metal catalysts like rhodium, ruthenium, or palladium is a common method. calpaclab.com The reduction of functionalized and multi-substituted pyridines can sometimes be challenging, but effective methods have been developed. calpaclab.com For instance, rhodium oxide has been reported as a stable and commercially available catalyst for the reduction of various unprotected pyridines under mild conditions. calpaclab.com

Metal-free reduction methods have also been developed. For example, borane (B79455) catalysts like B(C6F5)3 can catalyze the reduction of pyridines in a cascade process of dearomative hydrosilylation and transfer hydrogenation. researchgate.net These methods have shown good functional group tolerance and can be effective for substituted pyridines. researchgate.netguidechem.com The reduction of 2,3-disubstituted pyridines has been shown to proceed with high cis-selectivity. guidechem.com

Investigating the Role of Catalysts in this compound Reactions

Catalysts play a crucial role in many reactions involving pyridine derivatives, enabling transformations that would otherwise be difficult or impossible.

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions to functionalize pyridine rings. For instance, Pd-catalyzed C3-selective arylation of unprotected pyridines has been achieved using a Pd(OAc)2/1,10-phenanthroline system. acs.org For dialkoxypyridines, a Pd(II)/Tl(III) system has been used for electrophilic C3-H alkenylation. researchgate.net The proposed mechanism involves an initial electrophilic thallation of the pyridine ring, followed by a Pd-catalyzed Heck-type reaction. researchgate.net The use of specific ligands, such as 2,6-dialkoxypyridines, can also enable challenging C(sp3)–H bond activations in the presence of a Pd(II) catalyst. rsc.org

Other Metal Catalysis: Other transition metals like rhodium, nickel, and iron are also employed. Rhodium catalysts, such as Rh2O3, are effective for the hydrogenation of pyridines to piperidines. calpaclab.com Nickel complexes can also catalyze cross-coupling reactions. capes.gov.br

Borane Catalysis: As mentioned in the previous section, borane catalysts, particularly B(C6F5)3, are effective for the metal-free reduction of pyridines. researchgate.netguidechem.com These reactions proceed through a hydroboration/hydrogenation cascade.

The table below provides examples of catalytic systems used in the functionalization of pyridine derivatives, which could be applicable to this compound.

| Reaction Type | Catalytic System | Substrate Type | Reference |

| C3-Arylation | Pd(OAc)2 / 1,10-phenanthroline | Unprotected Pyridines | acs.org |

| C3-Alkenylation | Pd(II) / Tl(OCOCF3)3 | 2,6-Dialkoxypyridines | researchgate.net |

| Hydrogenation | Rh2O3 / H2 | Substituted Pyridines | calpaclab.com |

| Reduction | B(C6F5)3 / Hydrosilane | Substituted Pyridines | researchgate.net |

Kinetic Studies of Reaction Pathways

There are no specific kinetic studies available for reactions involving this compound. However, general principles from kinetic studies on other pyridine derivatives can provide insight.

The kinetics of reactions involving pyridine derivatives are often complex and depend on multiple factors, including the nature of the reactants, the catalyst, the solvent, and the temperature. For example, the kinetics of the oxidation of a pyridine derivative by cerium(IV) were found to be first order with respect to the oxidant and less than unit order with respect to the pyridine derivative, with a negative fractional-first order dependence on the acid concentration. ambeed.com

In nucleophilic substitution reactions, the rate can be influenced by the nature of the leaving group and the nucleophile. For instance, in the reaction of dichloromethane (B109758) with pyridine derivatives, the second-order rate constants were determined for the two consecutive SN2 reactions. chemicalbook.com

Kinetic analysis of substitution reactions on palladium complexes with pyridine-containing ligands has shown that the rate can be dependent on the concentration of the incoming nucleophile and can be suppressed by the addition of a common ion, suggesting an associative mechanism. google.com

For this compound, any kinetic investigation would need to consider the electronic effects of the two alkoxy groups, potential steric hindrance from the isobutoxy group, and the coordinating ability of the pyridine nitrogen with any catalysts or reagents.

Advanced Spectroscopic and Structural Elucidation of 2 Ethoxy 3 Isobutoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments. For 2-Ethoxy-3-isobutoxypyridine, specific chemical shifts (δ) are expected for the protons on the pyridine (B92270) ring and the ethoxy and isobutoxy substituents.

Expected ¹H NMR Data for this compound:

Pyridyl Protons: The protons on the pyridine ring are expected to appear in the aromatic region, typically between δ 6.0 and 8.5 ppm. Their exact shifts and coupling patterns would be influenced by the electron-donating alkoxy substituents.

Ethoxy Group: A quartet corresponding to the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃) are anticipated. The quartet would likely appear around δ 4.0-4.5 ppm, while the triplet would be further upfield.

Isobutoxy Group: This group would show a doublet for the two methyl groups (-CH(CH₃)₂), a multiplet for the methine proton (-CH(CH₃)₂), and a doublet for the methylene protons (-OCH₂CH-).

A hypothetical data table based on general chemical shift ranges is presented below. chemistrysteps.commsu.edu

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridyl-H | 6.5 - 8.0 | m | 3H |

| Ethoxy -OCH₂- | 4.1 - 4.4 | q | 2H |

| Isobutoxy -OCH₂- | 3.8 - 4.1 | d | 2H |

| Isobutoxy -CH- | 2.0 - 2.3 | m | 1H |

| Ethoxy -CH₃ | 1.3 - 1.5 | t | 3H |

| Isobutoxy -CH(CH₃)₂ | 0.9 - 1.1 | d | 6H |

This table is predictive and not based on experimental data for the specific compound.

Carbon (¹³C) NMR and DEPT-135 Spectroscopy for Carbon Framework Elucidation

¹³C NMR spectroscopy identifies all unique carbon environments in a molecule. libretexts.org Combined with Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments, the number of attached protons for each carbon can be determined (CH₃ and CH groups as positive signals, CH₂ as negative signals, and quaternary carbons as absent). aiinmr.comlibretexts.org

Expected ¹³C NMR and DEPT-135 Data for this compound:

Pyridyl Carbons: The carbons of the pyridine ring would resonate in the downfield region, typically between δ 110 and 160 ppm. The carbons directly attached to oxygen (C2 and C3) would be the most downfield.

Ethoxy & Isobutoxy Carbons: The carbons of the alkoxy groups would appear in the upfield region.

A hypothetical data table is provided below. libretexts.orgacs.org

| Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase |

| Pyridyl C=N | 155 - 165 | No Signal (Quaternary) |

| Pyridyl C-O | 150 - 160 | No Signal (Quaternary) |

| Pyridyl CH | 110 - 140 | Positive |

| Ethoxy -OCH₂- | 65 - 75 | Negative |

| Isobutoxy -OCH₂- | 70 - 80 | Negative |

| Isobutoxy -CH- | 25 - 35 | Positive |

| Isobutoxy -CH(CH₃)₂ | 15 - 25 | Positive |

| Ethoxy -CH₃ | 10 - 20 | Positive |

This table is predictive and not based on experimental data for the specific compound.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity within a molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons, such as those within the ethoxy and isobutoxy chains and on the pyridine ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of ¹H signals to their corresponding ¹³C signals. columbia.eduhmdb.ca

Variable-Temperature NMR for Conformational Studies

Variable-temperature (VT) NMR studies can provide insight into the dynamic processes of a molecule, such as the rotation around single bonds. acs.orgcolumbia.eduacs.org For this compound, VT-NMR could be used to study the rotational barriers of the ethoxy and isobutoxy groups. At low temperatures, distinct signals for different conformers might be observed if the rotation is slow on the NMR timescale.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. faccts.delibretexts.orggeorgetown.edu

IR Spectroscopy: Characteristic absorption bands would be expected for C-O stretching in the ether linkages (around 1050-1250 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), and pyridine ring vibrations (around 1400-1600 cm⁻¹). spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy would also show signals for the pyridine ring and the alkyl groups. Due to the different selection rules, some vibrations may be strong in Raman and weak in IR, or vice versa, providing a more complete picture of the vibrational modes.

A table of expected key vibrational frequencies is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Pyridine Ring C=C, C=N Stretch | 1400 - 1600 | IR, Raman |

| Asymmetric C-O-C Stretch | 1200 - 1260 | IR |

| Symmetric C-O-C Stretch | 1020 - 1080 | IR |

This table is predictive and not based on experimental data for the specific compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. youtube.comlibretexts.orglibretexts.org

Molecular Ion Peak (M⁺): The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

Fragmentation: Common fragmentation pathways for ethers include cleavage of the C-O bond and the C-C bond alpha to the oxygen. For this compound, characteristic fragments would be expected from the loss of the ethoxy group, the isobutoxy group, or parts of these alkyl chains. libretexts.orglibretexts.orgsapub.org For example, loss of an ethyl radical (•CH₂CH₃) or an isobutyl radical (•CH₂CH(CH₃)₂) would lead to significant fragment ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound with exceptional accuracy. Unlike nominal mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS can measure m/z to several decimal places. biocompare.com This precision allows for the calculation of an exact mass, which can then be used to deduce a unique elemental formula.

For this compound (C₁₁H₁₇NO₂), the theoretical exact mass can be calculated using the most abundant isotopes of its constituent elements. This high level of mass accuracy, often below 5 parts per million (ppm), significantly enhances the confidence in the assigned molecular formula, distinguishing it from other potential isobaric compounds. hilarispublisher.com

| Parameter | Description |

| Mass Accuracy | The closeness of the measured mass to the true mass. HRMS instruments typically achieve mass accuracies of < 5 ppm. hilarispublisher.com |

| Resolution | The ability to distinguish between two peaks of slightly different mass-to-charge ratios. High resolution is essential for separating the analyte signal from matrix interferences. biocompare.com |

| Ionization Technique | Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed to generate ions of the analyte with minimal fragmentation. |

The data obtained from HRMS provides a foundational piece of evidence for the structural elucidation of this compound, confirming its elemental composition before further spectroscopic analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to gain detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. unt.edu This process provides insights into the connectivity of atoms within the molecule. In a typical MS/MS experiment, the molecular ion of this compound (the precursor ion) is isolated in the first stage of the mass spectrometer. unt.edu It is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller, charged fragments (product ions). unt.edu

The fragmentation pattern of this compound is characteristic of its structure. Ethers, for instance, tend to fragment at the C-C bond adjacent to the oxygen atom. libretexts.org The fragmentation of the ethoxy and isobutoxy groups would lead to specific, predictable product ions. Analysis of these fragments helps to confirm the presence and location of these substituent groups on the pyridine ring. The relative stability of the resulting carbocations influences the observed fragmentation pattern, with more stable carbocations leading to more abundant peaks. chemguide.co.uk

Expected Fragmentation Pathways for this compound:

| Precursor Ion (m/z) | Fragmentation Pathway | Key Product Ions (m/z) | Structural Information Gained |

| [C₁₁H₁₇NO₂]⁺ | Loss of the isobutyl group | [M - C₄H₉]⁺ | Confirms the presence of the isobutoxy substituent. |

| [C₁₁H₁₇NO₂]⁺ | Loss of the ethyl group | [M - C₂H₅]⁺ | Confirms the presence of the ethoxy substituent. |

| [C₁₁H₁₇NO₂]⁺ | Cleavage within the isobutoxy group | [M - C₃H₇]⁺ | Provides information about the branching of the isobutyl group. |

| [C₁₁H₁₇NO₂]⁺ | Cleavage of the ether bond | [C₉H₁₂NO]⁺ and [C₅H₅NO]⁺ | Indicates the ether linkages to the pyridine ring. |

By carefully analyzing the masses of the product ions, a detailed map of the molecule's structure can be constructed, confirming the arrangement of the ethoxy and isobutoxy groups on the pyridine core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org Molecules or parts of molecules that absorb light in this region are known as chromophores. libretexts.org

The pyridine ring in this compound is the primary chromophore. The π-electron system of the aromatic ring gives rise to characteristic π → π* transitions. uzh.ch The presence of the ethoxy and isobutoxy substituents, which are auxochromes, can influence the position and intensity of these absorption bands. vscht.cz An auxochrome is a group of atoms that, when attached to a chromophore, modifies the wavelength and intensity of absorption. vscht.cz

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted pyridine. The electronic transitions involve the promotion of electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO). masterorganicchemistry.com The specific wavelengths of maximum absorbance (λmax) are indicative of the energy gaps between these electronic states.

Typical Electronic Transitions in Aromatic Compounds:

| Transition Type | Description | Expected Wavelength Region |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. These are typically strong absorptions. uzh.ch | 200-400 nm |

| n → π | Excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π antibonding orbital. These are generally weaker absorptions. uzh.ch | > 280 nm |

The solvent used for the analysis can also affect the λmax values due to interactions with the solute molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ceitec.cz This method provides definitive information about bond lengths, bond angles, and intermolecular interactions.

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound is required. krossing-group.de This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. fzu.cz The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. rigaku.com The positions and intensities of these spots are recorded by a detector. fzu.cz

Modern diffractometers are often equipped with features like robotic sample handling and advanced detectors to facilitate efficient and accurate data collection. ceitec.cz

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The space group describes the symmetry of the crystal lattice. From the diffraction intensities, the electron density distribution within the unit cell can be calculated. rigaku.com This electron density map is then interpreted to build a model of the molecular structure.

The initial structural model is refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data. The final refined structure provides highly accurate coordinates for each atom in the molecule.

Key Crystallographic Parameters:

| Parameter | Information Provided |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal lattice. crystallography.net |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. crystallography.net |

| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |

| Torsion Angles | Describes the conformation of the flexible ethoxy and isobutoxy side chains. |

| Intermolecular Interactions | Reveals how molecules pack together in the crystal, including any hydrogen bonding or van der Waals interactions. |

The resulting three-dimensional structure provides an unambiguous confirmation of the connectivity and stereochemistry of this compound.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a commonly used technique for purity assessment. A solution of the compound is injected into a column containing a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their affinity for the stationary phase. A detector, often a UV-Vis detector, is used to monitor the eluting components. The purity of the sample can be determined by the relative area of the main peak compared to any impurity peaks.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful tool. In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is based on the volatility and interaction of the components with the stationary phase. The mass spectrometer then provides mass information for each separated component, aiding in their identification.

For complex samples, two-dimensional liquid chromatography (2D-LC) can provide enhanced separation by using two different chromatographic systems with orthogonal separation mechanisms. chromatographyonline.com This technique is particularly useful for resolving co-eluting peaks and providing a more accurate assessment of purity. chromatographyonline.com

Common Chromatographic Techniques for Purity Analysis:

| Technique | Principle of Separation | Typical Application |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase. | Purity determination, quantification. |

| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Analysis of volatile compounds, impurity profiling. |

| Thin-Layer Chromatography (TLC) | Partitioning between a liquid mobile phase and a solid stationary phase on a plate. | Rapid purity checks, reaction monitoring. |

| Two-Dimensional Liquid Chromatography (2D-LC) | Utilizes two independent separation steps for enhanced resolution. | Analysis of complex mixtures, resolving co-eluting peaks. chromatographyonline.com |

These chromatographic methods are indispensable for ensuring the quality and purity of this compound for research and other applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components within a mixture. researchgate.netwikipedia.orgopenaccessjournals.com Its high resolution and sensitivity make it an indispensable tool for purity assessment and the analysis of complex samples. openaccessjournals.com

Research Findings: While specific HPLC analytical methods for this compound are not extensively documented in publicly available literature, the analysis of related compounds, such as this compound-5-boronic acid, pinacol (B44631) ester, has been reported to be monitored by HPLC to determine purity. chemicalbook.com For a compound like this compound, a reverse-phase HPLC method would likely be employed. A typical system would consist of a C18 column, with a mobile phase comprising a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is gradually increased, would facilitate the separation of the target compound from any impurities. Detection is commonly achieved using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance.

Table 1: Illustrative HPLC Parameters for Analysis of Alkoxypyridine Derivatives

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. measurlabs.com When coupled with a Flame Ionization Detector (FID), it offers high sensitivity for organic compounds. longdom.orgscioninstruments.com The FID measures the ions produced during the combustion of the organic analyte in a hydrogen flame. longdom.org

Research Findings: Direct GC-FID data for this compound is not readily available. However, GC is a suitable technique for its analysis due to its anticipated volatility. The compound would be injected into a heated port, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A non-polar or medium-polarity column, such as one with a phenyl polysiloxane stationary phase, would likely provide good separation. The FID would then detect the compound as it elutes from the column, providing a quantitative measure of its concentration. For complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with FID can offer enhanced separation. researchgate.net

Table 2: Predicted GC-FID Conditions for this compound Analysis

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp | 300 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a highly selective and sensitive technique for identifying and quantifying compounds in complex mixtures. researchgate.netwikipedia.org It is widely used in pharmaceutical analysis for the characterization of drug substances and their impurities. nih.gov

Research Findings: Specific LC-MS studies on this compound are not prevalent in the reviewed literature. However, a patent for related compounds describes the use of LC/MS to monitor reaction progress. google.com In a typical LC-MS analysis of this compound, the compound would first be separated using reverse-phase HPLC. The eluent would then be introduced into the mass spectrometer's ion source, likely an electrospray ionization (ESI) source, which would generate protonated molecules [M+H]⁺. The mass analyzer would then separate these ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that confirms the molecular weight of the compound. Tandem mass spectrometry (LC-MS/MS) could be further employed to obtain structural information through fragmentation analysis. protocols.io

Table 3: Anticipated LC-MS Parameters for this compound

| Parameter | Value |

| LC Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

| Scan Range | 50-500 m/z |

| Expected [M+H]⁺ | ~196.1332 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu It is ideal for the identification of unknown volatile and semi-volatile organic compounds. etamu.edu The GC separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum for each component.

Research Findings: While no specific GC-MS spectra for this compound were found, the technique is highly applicable for its structural elucidation. Following separation on a GC column, the analyte would enter the mass spectrometer, where it would typically be subjected to electron ionization (EI). This high-energy ionization method causes the molecule to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries or through manual interpretation. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of ethoxy and isobutoxy groups.

Table 4: Hypothetical GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity |

| 195 | [M]⁺ (Molecular Ion) |

| 150 | [M - OCH₂CH₃]⁺ |

| 122 | [M - OCH₂CH(CH₃)₂]⁺ |

| 57 | [CH(CH₃)₂]⁺ |

| 29 | [CH₂CH₃]⁺ |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula of a synthesized compound.

Research Findings: No experimental elemental analysis data for this compound has been published. However, the theoretical elemental composition can be calculated from its molecular formula, C₁₁H₁₇NO₂. The calculated values serve as a benchmark against which experimentally determined values would be compared to verify the purity and stoichiometric composition of a synthesized sample.

**Table 5: Theoretical Elemental Composition of this compound (C₁₁H₁₇NO₂) **

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 67.66 |

| Hydrogen | H | 1.008 | 17 | 17.136 | 8.78 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.18 |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.39 |

| Total | 195.262 | 100.00 |

Computational and Theoretical Studies of 2 Ethoxy 3 Isobutoxypyridine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and stability of molecules like 2-Ethoxy-3-isobutoxypyridine. dntb.gov.ua These methods solve the Schrödinger equation for a given molecule, providing detailed information about its properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Due to the presence of flexible ethoxy and isobutoxy side chains, this compound can exist in multiple conformations. A thorough conformational analysis is necessary to identify the global minimum energy structure and other low-energy conformers that may be present under experimental conditions. This is typically achieved by rotating the single bonds and calculating the energy of each resulting conformer. The results of such an analysis would highlight the preferred spatial arrangement of the alkoxy groups relative to the pyridine (B92270) ring.

| Parameter | Value |

|---|---|

| C-N Bond Length (Pyridine Ring) | ~1.34 Å |

| C-C Bond Length (Pyridine Ring) | ~1.39 Å |

| C-O Bond Length (Ethoxy) | ~1.36 Å |

| C-O Bond Length (Isobutoxy) | ~1.37 Å |

| Dihedral Angle (C-C-O-C, Ethoxy) | Variable (Conformer Dependent) |

| Dihedral Angle (C-C-O-C, Isobutoxy) | Variable (Conformer Dependent) |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. arabjchem.orgmdpi.com

For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The electron-donating alkoxy groups are expected to raise the HOMO energy level, making the pyridine ring more susceptible to electrophilic substitution.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum chemical calculations can accurately predict various spectroscopic properties. rsc.org For this compound, these predictions can aid in the interpretation of experimental spectra.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of chemical shifts (¹H and ¹³C) and coupling constants provide a detailed picture of the electronic environment around each nucleus. These predicted values can be compared with experimental data to confirm the molecular structure.

IR (Infrared): The vibrational frequencies and their corresponding intensities can be calculated to predict the IR spectrum. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the C-O-C stretching of the ether groups or the C=N stretching of the pyridine ring.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This helps in understanding the electronic structure and the nature of the chromophores within the molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. unirioja.es For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in a vacuum or in a solvent. mdpi.com These simulations track the movements of each atom over time, revealing the flexibility of the alkoxy chains and the accessible conformations. nih.gov

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can observe how they interact with each other and with solvent molecules. This can reveal information about potential aggregation behavior and solvation properties.

Docking Studies and Ligand-Receptor Interaction Modeling (Methodology Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. oncotarget.com While not focusing on a specific biological activity, the methodology of docking studies with this compound would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be optimized, and a target receptor's structure would be obtained from a protein data bank.

Defining the Binding Site: A specific region on the receptor where the ligand is expected to bind is defined.

Docking Algorithm: A scoring function is used to evaluate different binding poses of the ligand within the receptor's binding site, predicting the most stable binding mode.

This methodology allows for the investigation of potential intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and a hypothetical receptor.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) (Focus on physicochemical properties and reactivity)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a series of compounds to their physicochemical properties or reactivity. semanticscholar.orgmdpi.comresearchgate.net For this compound, a QSPR study would involve calculating a set of molecular descriptors that quantify its structural and electronic features. electrochemsci.org

These descriptors can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Electronic descriptors: Such as dipole moment, polarizability, and HOMO/LUMO energies.

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. openaccessjournals.com For a compound like this compound, understanding the energetics of its formation or subsequent reactions is crucial for optimizing synthetic routes and predicting its reactivity. This analysis typically involves locating stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. youtube.com

Methodology: Density Functional Theory (DFT)

A common computational method for such analysis is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. nih.gov Calculations would typically be performed using a functional, such as B3LYP or ωB97X-D, and a suitable basis set, for instance, 6-311+G(d,p), to accurately describe the electronic structure and geometry of the species involved. mdpi.comnih.gov Solvent effects are often included using a continuum model like the Polarizable Continuum Model (PCM) to simulate the reaction environment.

Hypothetical Reaction: Formation via SNAr Pathway

A plausible synthetic route to a di-alkoxy substituted pyridine involves the nucleophilic aromatic substitution of a precursor, such as 2-chloro-3-isobutoxypyridine, with sodium ethoxide. The reaction proceeds through a two-step mechanism involving a high-energy intermediate known as a Meisenheimer complex.

The key steps are:

Nucleophilic Attack: The ethoxide ion (nucleophile) attacks the carbon atom bonded to the chlorine atom on the pyridine ring. This leads to the formation of a transition state (TS1) and then a pentadienyl-like anionic intermediate (Meisenheimer complex).

Leaving Group Departure: The intermediate is unstable and rearomatizes by expelling the chloride ion (leaving group). This step proceeds through a second transition state (TS2) to yield the final product, this compound.

Reaction Pathway Energetics

Below is an interactive data table representing hypothetical energetic data for the SNAr formation of this compound. The values are illustrative of a typical SNAr reaction profile.

| Species | Description | Relative Gibbs Free Energy (ΔG) in kcal/mol |

| Reactants | 2-chloro-3-isobutoxypyridine + NaOEt | 0.0 |

| TS1 | Transition state for nucleophilic attack | +18.5 |

| Intermediate | Meisenheimer complex | +12.3 |

| TS2 | Transition state for leaving group departure | +15.8 |

| Products | This compound + NaCl | -25.0 |

This table presents hypothetical data to illustrate the energetic profile of the reaction.

Transition State Analysis

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome. beilstein-journals.org Its geometry provides insight into the bond-forming and bond-breaking processes. For the rate-determining step (TS1) in our hypothetical reaction, a detailed geometric analysis would be performed.

Key features of the transition state (TS1) would include:

An imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate (the C-O bond formation and C-Cl bond elongation).

A partially formed bond between the incoming ethoxide oxygen and the C2 carbon of the pyridine ring.

Elongation of the C2-Cl bond as it prepares to break.

A distorted geometry of the pyridine ring as it accommodates the negative charge, which is delocalized over the ring system.

Below is an interactive data table with hypothetical geometric parameters for the rate-determining transition state (TS1).

| Parameter | Description | Bond Length (Å) |

| C2–O(ethoxide) | Partially formed bond | 1.95 |

| C2–Cl | Partially broken bond | 2.10 |

| C2–N | Pyridine ring bond | 1.38 |

| C2–C3 | Pyridine ring bond | 1.42 |

This table presents hypothetical data to illustrate the geometry of the transition state.

This analysis reveals a late transition state for the nucleophilic attack, where the C-O bond is significantly formed. Such detailed geometric information is invaluable for understanding the steric and electronic factors that govern the reaction's feasibility and rate. mdpi.com

Applications of 2 Ethoxy 3 Isobutoxypyridine in Chemical Science

As a Building Block in Complex Organic Synthesis

The inherent reactivity of the substituted pyridine (B92270) core makes 2-Ethoxy-3-isobutoxypyridine a potentially valuable scaffold in the construction of intricate organic molecules.

Precursor in Heterocyclic Chemistry

Pyridine and its derivatives are fundamental components of a vast array of heterocyclic compounds. The alkoxy substituents on this compound can influence the electronic properties of the pyridine ring, thereby directing the course of further chemical transformations. While no specific studies detailing the use of this compound as a precursor have been identified, the broader class of 2-alkoxypyridines is known to participate in various synthetic strategies. For instance, 2-alkoxypyridine derivatives can undergo transformations such as nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and cyclization reactions to afford more complex heterocyclic systems. The presence of two distinct alkoxy groups in this compound could allow for selective functionalization, further enhancing its synthetic utility.

Intermediate in Multi-Step Total Synthesis

In the realm of total synthesis, the strategic incorporation of pre-functionalized building blocks can significantly streamline the synthetic route towards a target molecule. Although no published total syntheses explicitly report the use of this compound as an intermediate, the structural motif of 2,3-dialkoxypyridine is present in various natural products and pharmacologically active compounds. The availability of this compound as a commercial building block suggests its potential role in the modular synthesis of such complex targets. Its pre-installed alkoxy groups could serve as handles for further elaboration or as key structural elements of the final product.

Coordination Chemistry and Ligand Design